molecular formula C17H15FN2O3 B1676259 Hdac-IN-1 CAS No. 852475-26-4

Hdac-IN-1

カタログ番号 B1676259
CAS番号: 852475-26-4
分子量: 314.31 g/mol
InChIキー: QQDIFLSJMFDTCQ-FIFLTTCUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Hdac-IN-1” is a compound related to Histone Deacetylases (HDACs). HDACs are evolutionary conserved enzymes which operate by removing acetyl groups from histones and other protein regulatory factors . They play an important role in the regulation of gene expression, which is indispensable in plant growth, development, and responses to environmental stresses .


Chemical Reactions Analysis

Histone deacetylases (HDACs) play an important role in the regulation of gene expression, which is indispensable in plant growth, development, and responses to environmental stresses . They are critically involved in physiological processes such as development .

科学的研究の応用

Cancer Therapy

Field: Oncology Application: HDAC inhibitors are currently under clinical research for cancer therapy . They are involved in gene transcription and regulation, cell proliferation, differentiation, migration, and death, as well as angiogenesis . Methods: The selective inhibition or degradation of HDACs are the basis for new therapies . Results: Disorders of the HDACs expression are linked to the development of many types of cancer .

Neurodegenerative Diseases

Field: Neurology Application: HDAC inhibitors have shown potential in the treatment of neurodegenerative diseases . Methods: The histone hyperacetylation produced by direct inhibition of HDACs leads to neuroprotective actions . Results: The importance of HDAC inhibitors in neuronal differentiation and neuroprotection is discussed .

Metabolic Regulation

Field: Metabolism Application: HDAC inhibitors play a role in metabolic regulation . Methods: The diverse structures of HDACs and their underlying biological functions, including transcriptional regulation, metabolism, angiogenesis, DNA damage response, cell cycle, apoptosis, protein degradation, immunity and other several physiological processes . Results: Potential avenues to use HDAC inhibitors as novel, precision cancer treatments .

Bone Tissue Engineering

Field: Tissue Engineering Application: HDAC inhibitors have been utilized to improve bone differentiation of mesenchymal stem cells (MSCs) . Methods: Inhibition of HDACs improves in vitro expansion methods of human hematopoietic stem cells, enhances the efficiency of induced pluripotent stem cell (iPSC) generation, and increases the efficiency of cellular therapies . Results: This approach has potential in cell-based therapies and tissue engineering .

Treatment of Insomnia and Seizures

Field: Neurology Application: Valeric acid, an HDAC inhibitor, has a wide spectrum of applications in medicine, for example in the treatment of insomnia and seizures . Methods: During these studies, valeric acid also demonstrated growth inhibitory activity against numerous cancer cell lines . Results: Valeric acid showed potential in treating insomnia, seizures, and inhibiting the growth of cancer cells .

Epigenetic Therapy

Field: Epigenetics Application: HDAC inhibitors are being used in the development of novel epigenetic medicines for cancer treatment . Methods: The diverse structures of HDACs and their underlying biological functions, including transcriptional regulation, metabolism, angiogenesis, DNA damage response, cell cycle, apoptosis, protein degradation, immunity and other several physiological processes . Results: Potential avenues to use HDAC inhibitors as novel, precision cancer treatments .

Safety And Hazards

HDAC inhibitors are associated with a range of class-related and agent-specific serious and/or severe adverse effects, notably myelosuppression, diarrhoea, and various cardiac effects . They are not as effective in solid tumours .

将来の方向性

There are still dozens of chemoimmunotherapeutic regimens with α-PD-1/PD-L1 awaiting approval in the US and China . Efforts are underway to develop and investigate newer HDAC inhibitors with improved efficacy and wider therapeutic applications .

特性

IUPAC Name

(E)-3-[4-[(E)-3-(3-fluorophenyl)-3-oxoprop-1-enyl]-1-methylpyrrol-2-yl]-N-hydroxyprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3/c1-20-11-12(9-15(20)6-8-17(22)19-23)5-7-16(21)13-3-2-4-14(18)10-13/h2-11,23H,1H3,(H,19,22)/b7-5+,8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDAPCMJAOQZSU-KQQUZDAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C=CC(=O)NO)C=CC(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=C1/C=C/C(=O)NO)/C=C/C(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40464187
Record name MC1568
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hdac-IN-1

CAS RN

852475-26-4
Record name MC1568
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[4-(3-(3-Fluorophenyl)-3-oxopropen-1-yl)-1-methyl-1H-pyrrol-2-yl]-N-hydroxy-2-propenamide;
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hdac-IN-1
Reactant of Route 2
Hdac-IN-1
Reactant of Route 3
Hdac-IN-1
Reactant of Route 4
Reactant of Route 4
Hdac-IN-1
Reactant of Route 5
Hdac-IN-1
Reactant of Route 6
Reactant of Route 6
Hdac-IN-1

Citations

For This Compound
8
Citations
LH Guo, JS Facci, G McLendon - The Journal of Physical …, 1995 - ACS Publications
… While voltammetric waves are observed in looselypacked LB monolayers of pure FCAC in a 1 M NaCICL subphase (pH 6.8) and in immiscible LB films of 1:4 FCAC/HDAC in 1 Mhc1cl , …
Number of citations: 22 pubs.acs.org
A García-Noblejas, E Conde, A Martín, MJ Vidal… - Blood, 2014 - Elsevier
… Survival analysis according to have received HDAC in 1 st line treatment and disease status (DS) before ASCT …
Number of citations: 2 www.sciencedirect.com
S Joshi, LC Pantalena, XK Liu, SL Gaffen… - … and cellular biology, 2011 - Taylor & Francis
… Therefore, we investigated the involvement of HDAC in 1,25(OH) 2 D 3 -mediated inhibition of the hIL-17A transcription. Addition of trichostatin A (TSA), a histone deacetylase inhibitor, …
Number of citations: 560 www.tandfonline.com
Z Van Roy, W Shi, G Kak, B Duan… - The Journal of …, 2023 - journals.aai.org
Staphylococcus aureus is a common cause of surgical-site infections, including those arising after craniotomy, which is performed to access the brain for the treatment of tumors, …
Number of citations: 2 journals.aai.org
MY Wu, RC Wu - Histone Deacetylases: Methods and Protocols, 2016 - Springer
… Dilute the purified Flag-HDAC in 1× HDAC1 assay buffer if necessary. Calculate the volume of Flag-HDAC1 needed and maintain the final volume of the reaction constant at 50 μl. …
Number of citations: 3 link.springer.com
D Pal, P Lal - Current Drug Targets, 2023 - ingentaconnect.com
Background: Tropolone and thailandepsin B are naturally occurring substances that are primarily isolated from fungi and plants, although they can also be found in certain bacteria. …
Number of citations: 1 www.ingentaconnect.com
X Chu, C Di, S Chen, HB Alam, Z Chang - 2022 - researchsquare.com
Aim We aimed to compare the effects and underlying mechanisms of 6 different representative HDAC inhibitors (MS-275, MC-1568, Tubastatin-A (Tub-A), EX-527, Vorinostat …
Number of citations: 2 www.researchsquare.com
F Cheng, Y Zhou, M Wang, C Guo, Z Cao… - Pharmacological …, 2020 - Elsevier
Stachydrine is extracted from the leaves of Leonurus japonicus Houtt (or Motherwort, “Yi Mu Cao” in Traditional Chinese Medicine) and is the major bioactive ingredient. So far, …
Number of citations: 61 www.sciencedirect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。